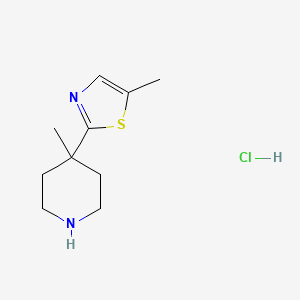
5-Methyl-2-(4-methylpiperidin-4-yl)thiazole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2-(4-methylpiperidin-4-yl)thiazole hydrochloride is a heterocyclic compound that contains both a thiazole ring and a piperidine ring. Thiazole rings are known for their aromaticity and biological activity, while piperidine rings are common in many pharmaceuticals due to their stability and versatility .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method starts with the cyclization of α-acetobutyro-lactone to form the thiazole ring, followed by chlorination, hydrolysis, and decarboxylation . The piperidine ring is then introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve yield and reduce reaction times. The use of catalysts and optimized reaction conditions can also enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-2-(4-methylpiperidin-4-yl)thiazole hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Various substituted thiazole derivatives.
Applications De Recherche Scientifique
5-Methyl-2-(4-methylpiperidin-4-yl)thiazole hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its neuroprotective and anti-inflammatory effects.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions .
Mécanisme D'action
The mechanism of action of 5-Methyl-2-(4-methylpiperidin-4-yl)thiazole hydrochloride involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s stability and bioavailability, allowing it to effectively reach its targets. The compound can activate or inhibit biochemical pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-5-(piperidin-4-ylmethyl)benzo[d]thiazole hydrochloride: Similar structure but with a benzothiazole ring.
4-Methyl-5-(β-hydroxyethyl)-thiazole: Similar thiazole ring but different substituents.
N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives: Thiazole derivatives with different functional groups
Uniqueness
5-Methyl-2-(4-methylpiperidin-4-yl)thiazole hydrochloride is unique due to its combination of a thiazole ring and a piperidine ring, which imparts both biological activity and stability. This makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C10H17ClN2S |
|---|---|
Poids moléculaire |
232.77 g/mol |
Nom IUPAC |
5-methyl-2-(4-methylpiperidin-4-yl)-1,3-thiazole;hydrochloride |
InChI |
InChI=1S/C10H16N2S.ClH/c1-8-7-12-9(13-8)10(2)3-5-11-6-4-10;/h7,11H,3-6H2,1-2H3;1H |
Clé InChI |
UZWJQSHLVJTDPE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(S1)C2(CCNCC2)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R)-2-{[(3S)-2-[(tert-Butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}-2-phenylacetic acid](/img/structure/B12302896.png)
![6-Hydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadecane-3,7-dione](/img/structure/B12302902.png)

![4-(Hydroxymethyl)-1-(3-methylbut-2-enyl)-3,7-dioxatricyclo[4.2.0.02,4]octan-8-one](/img/structure/B12302913.png)

![1-[1-Hydroxy-3-methyl-6,8-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]naphthalen-2-yl]ethanone](/img/structure/B12302932.png)
![4,6-Dimethyl-[1,3,5]triazin-2-ol](/img/structure/B12302946.png)

![rac-3-((3R,4R)-4-amino-1-benzylpyrrolidin-3-yl)-N-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propanamide](/img/structure/B12302957.png)
![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;2,3,4,5-tetrahydroxy-6-oxohexanoic acid](/img/structure/B12302959.png)
![[8-[2-(3-Methylbutanoyloxy)propan-2-yl]-2-oxo-8,9-dihydrofuro[2,3-h]chromen-9-yl] 3-methylbutanoate](/img/structure/B12302962.png)


